Boc-L-2-Fluoro-4-chlorophe
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Overview
Description
Boc-L-2-Fluoro-4-chlorophe is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
The synthesis of Boc-L-2-Fluoro-4-chlorophe typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Boc-L-2-Fluoro-4-chlorophe undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atom in the compound.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for this compound, using palladium catalysts and organoboron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the aromatic ring or the protective Boc group.
Scientific Research Applications
Boc-L-2-Fluoro-4-chlorophe is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. Its applications include:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Employed in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Boc-L-2-Fluoro-4-chlorophe involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Boc-L-2-Fluoro-4-chlorophe can be compared to other similar compounds such as Boc-L-2-Fluoro-4-chlorophenylalanine and Boc-L-2-Fluoro-4-chlorophenylglycine . These compounds share similar structural features but differ in their specific functional groups and overall reactivity. This compound is unique in its combination of a fluorine and chlorine substituent on the aromatic ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTXFWANMGZCPG-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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